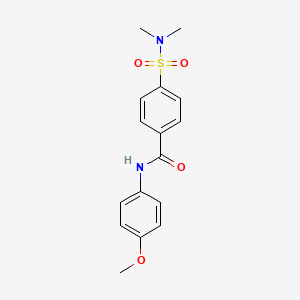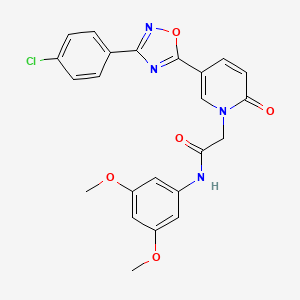
4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has been widely used in scientific research. This compound has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA receptors in the brain. This leads to an increase in the activity of GABA receptors, which in turn leads to a decrease in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole have been extensively studied. It has been found to have anxiolytic and sedative effects, as well as anticonvulsant and muscle relaxant effects. It has also been found to have some analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a high yield. However, one of the main limitations is its cost, as it can be quite expensive to obtain.
Zukünftige Richtungen
There are many future directions for the use of 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole in scientific research. One possible direction is in the development of new drugs for the treatment of anxiety and other neurological disorders. Another possible direction is in the study of the role of GABA receptors in the brain and their potential as targets for drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has been widely used in scientific research. It has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. Its high purity and stability make it an ideal compound for use in lab experiments, and there are many future directions for its use in scientific research.
Synthesemethoden
The synthesis of 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromo-1-butyl-1H-pyrazole-5-carboxylic acid with isopropyl alcohol and formaldehyde in the presence of a catalyst. This method yields a high purity product with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole has been used in various scientific research applications. One of the most notable applications is in the field of neuroscience, where it has been used to study the role of GABA receptors in the brain. It has also been used in the field of pharmacology to study the effects of various drugs on the central nervous system.
Eigenschaften
IUPAC Name |
4-bromo-1-butyl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-4-5-6-14-11(8-15-9(2)3)10(12)7-13-14/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMDWNMGCXWNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)Br)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid](/img/structure/B2578247.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2578251.png)
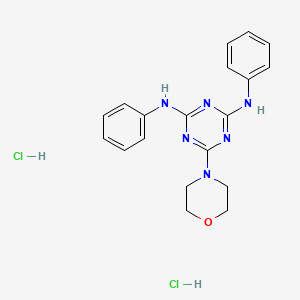

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2578254.png)
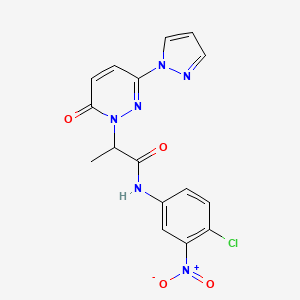
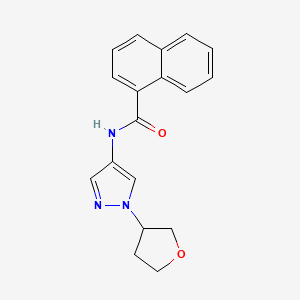
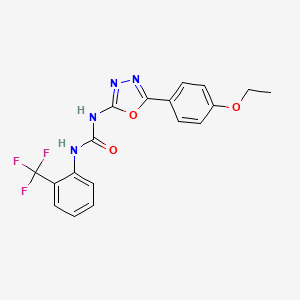
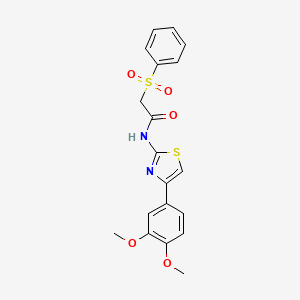
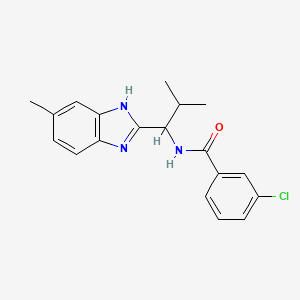
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2578266.png)
